molecular formula C9H12BrNO3 B15065820 tert-Butyl (5-bromofuran-2-yl)carbamate

tert-Butyl (5-bromofuran-2-yl)carbamate

Cat. No.: B15065820
M. Wt: 262.10 g/mol
InChI Key: PAQQQAPGPGPAEO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-Butyl (5-bromofuran-2-yl)carbamate involves several steps. One common method includes the reaction of 5-bromofuran-2-ylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation . The product is then purified using standard techniques such as recrystallization or chromatography.

Mechanism of Action

The mechanism of action of tert-Butyl (5-bromofuran-2-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . This interaction can lead to various biological effects, depending on the specific enzyme and pathway involved.

Comparison with Similar Compounds

tert-Butyl (5-bromofuran-2-yl)carbamate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H12BrNO3

Molecular Weight

262.10 g/mol

IUPAC Name

tert-butyl N-(5-bromofuran-2-yl)carbamate

InChI

InChI=1S/C9H12BrNO3/c1-9(2,3)14-8(12)11-7-5-4-6(10)13-7/h4-5H,1-3H3,(H,11,12)

InChI Key

PAQQQAPGPGPAEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(O1)Br

Origin of Product

United States

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